molecular formula C34H52N8O12 B12603603 L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline CAS No. 909016-97-3

L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline

Cat. No.: B12603603
CAS No.: 909016-97-3
M. Wt: 764.8 g/mol
InChI Key: RHHPMOQJEPPNIQ-MSSNVOTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline is a synthetic heptapeptide provided for scientific research and development. As a custom peptide, its specific research applications are defined by the investigator, though it serves as a valuable tool in biochemical and physiological studies. Potential research areas may include investigating protein-protein interactions, studying enzyme kinetics, or exploring cellular signaling pathways. The peptide's sequence suggests potential relevance in epitope mapping for antibody production or as a substrate for protease activity assays. In early-stage discovery, compounds of this nature are often utilized for target identification, hit-to-lead optimization, and mechanistic studies to elucidate biological function. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for determining the compound's suitability for their specific experimental applications.

Properties

CAS No.

909016-97-3

Molecular Formula

C34H52N8O12

Molecular Weight

764.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C34H52N8O12/c1-16(2)12-22(29(48)37-17(3)33(52)42-11-5-6-25(42)34(53)54)38-30(49)23(14-26(36)46)39-31(50)24(15-43)40-32(51)27(18(4)44)41-28(47)21(35)13-19-7-9-20(45)10-8-19/h7-10,16-18,21-25,27,43-45H,5-6,11-15,35H2,1-4H3,(H2,36,46)(H,37,48)(H,38,49)(H,39,50)(H,40,51)(H,41,47)(H,53,54)/t17-,18+,21-,22-,23-,24-,25-,27-/m0/s1

InChI Key

RHHPMOQJEPPNIQ-MSSNVOTJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for synthesizing peptides, including L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline. This technique typically involves the following steps:

  • Resin Preparation : The synthesis begins with a resin that has a functional group capable of forming a covalent bond with the first amino acid. For this compound, an α-amino protected resin is commonly used.

  • Amino Acid Coupling : Each amino acid is sequentially added to the growing peptide chain. The coupling reaction typically employs activated forms of amino acids, such as N-hydroxysuccinimide (NHS) esters or dicyclohexylcarbodiimide (DCC) to facilitate bond formation.

  • Deprotection Steps : After each coupling, the protecting groups on the amino acids must be removed to allow for further reactions. Common deprotection agents include trifluoroacetic acid (TFA).

  • Cleavage from Resin : Once the entire peptide sequence is assembled, the peptide is cleaved from the resin using reagents such as hydrogen fluoride or TFA mixed with scavengers like anisole to protect sensitive side chains during cleavage.

Automated Peptide Synthesizers

Modern advancements have led to the development of automated peptide synthesizers which streamline the SPPS process:

  • Automation Benefits : These machines can perform repetitive tasks such as washing, coupling, and deprotection with high precision and reduced human error.

  • Efficiency : Automated systems significantly reduce synthesis time and improve reproducibility, making them suitable for large-scale peptide production.

Alternative Synthesis Techniques

Other notable methods include:

  • Native Chemical Ligation (NCL) : This technique allows for the joining of two unprotected peptides through a native amide bond formation. It is particularly useful for synthesizing larger peptides or proteins by ligating smaller peptide fragments together.

  • Stereoselective Synthesis : Techniques focusing on stereochemistry can enhance yields and selectivity in producing specific isomers of peptides like this compound.

Research Findings

Recent studies have highlighted various aspects of peptide synthesis:

  • Yield Optimization : Research indicates that optimizing coupling conditions (e.g., temperature, concentration) can significantly increase yields in solid-phase synthesis.

  • Side Reaction Minimization : Investigations into side reactions during synthesis have led to improved protocols that reduce racemization and enhance purity.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

    Oxidation: Dityrosine, oxidized serine derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins, thereby modulating signaling pathways or enzymatic activities. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Sequence) Molecular Formula Molecular Weight (g/mol) Key Residues Functional Implications Reference
L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline (Y-T-S-N-L-A-P) C₃₄H₅₃N₇O₁₃ 764.82 Y, T, S, N, L, A, P Potential signaling role; structural rigidity from proline N/A
L-Proline,L-lysyl-L-threonyl-L-cysteinyl-L-asparaginyl-L-threonyl-L-threonyl-L-arginyl-L-prolyl-L-cysteinyl-L-tryptophyl-L-asparaginyl C₅₉H₉₃N₁₉O₁₈S₂ 1420.62 K, C, W, R, T Disulfide bonds (C residues); basicity (R, K); fluorescence (W)
L-Arginine,L-threonyl-L-lysyl-L-prolyl (R-T-K-P) C₂₁H₄₀N₈O₆ 500.59 R, K, T, P Enhanced solubility (R, K); antimicrobial potential
L-Phenylalanine,L-tyrosyl-L-seryl-L-prolyl-L-tryptophyl-L-threonyl-L-asparaginyl (F-Y-S-P-W-T-N) C₄₃H₅₄N₁₀O₁₂ 906.92 (estimated) F, Y, W, S, T, N Hydrophobic interactions (F, W); UV absorption (Y, W)
L-Lysine,L-asparaginyl-L-threonyl-L-tryptophyl-L-threonyl-L-threonyl-L-cysteinyl-L-glutaminyl-L-seryl-L-isoleucyl-L-alanyl-L-phenylalanyl-L-prolyl-L-seryl C₇₀H₁₀₆N₁₈O₂₂S 1583.76 K, Q, C, W, F, I Mixed charge (K, Q); structural complexity (C, W)

Sequence and Structural Analysis

  • Target Peptide vs. Compound :
    The peptide (C₅₉H₉₃N₁₉O₁₈S₂) is longer and contains cysteine (C) and tryptophan (W) , enabling disulfide bond formation and fluorescence, respectively. The target lacks these residues, suggesting differences in stability and detection methods .

  • Target Peptide vs. The target’s tyrosine (Y) and asparagine (N) may instead favor receptor binding .
  • Target Peptide vs. Compound :
    The F-Y-S-P-W-T-N peptide (C₄₃H₅₄N₁₀O₁₂) contains tryptophan (W) and phenylalanine (F) , enhancing hydrophobicity and UV absorption. The target’s leucine (L) and alanine (A) may reduce hydrophobicity, favoring aqueous environments .

  • Target Peptide vs. Compound: The peptide (C₇₀H₁₀₆N₁₈O₂₂S) includes glutamine (Q) and isoleucine (I), broadening polar and nonpolar interactions. The target’s simpler structure may improve synthetic accessibility .

Physicochemical Properties

  • Polar Surface Area (PSA) : Peptides with charged residues (e.g., R, K in ) exhibit higher PSA, enhancing solubility. The target’s moderate PSA (from S, T, N) balances solubility and membrane permeability.
  • pKa and Charge : ’s compound (with R, K) is cationic at physiological pH, while the target’s neutral/basic residues (Y, T) may confer pH-dependent activity.

Functional Implications

  • Target Peptide : Likely involved in signaling due to Y and P. Proline’s rigidity may stabilize β-turn structures.
  • Compound : Cysteine enables dimerization via disulfide bonds, common in hormone analogs (e.g., somatostatin) .
  • Compound : Tryptophan’s fluorescence allows tracking in biochemical assays, unlike the target .

Biological Activity

L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline is a peptide composed of seven amino acids, each contributing to its biological activity. This peptide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the precise assembly of amino acids into a functional peptide chain. The biological activity of this compound is explored in various contexts, including its role in cellular signaling, potential therapeutic applications, and its biochemical interactions.

Chemical Structure and Properties

The compound consists of the following amino acids:

Amino AcidAbbreviation
TyrosineTyr
ThreonineThr
SerineSer
AsparagineAsn
LeucineLeu
AlanineAla
ProlinePro

This specific sequence imparts unique structural and functional properties to the peptide, influencing its interactions with biological targets.

The biological activity of this compound is largely dependent on its ability to bind to specific receptors or proteins within cells. Peptides like this one can modulate various signaling pathways, affecting processes such as:

  • Cellular signaling : Interactions with cell surface receptors can initiate intracellular signaling cascades.
  • Enzymatic functions : Peptides may act as substrates or inhibitors for specific enzymes.
  • Structural roles : They can contribute to the structural integrity of proteins or cellular components.

1. Cellular Signaling and Protein Interaction

Research has shown that peptides similar to this compound play significant roles in cellular communication. For instance, studies indicate that peptides can influence the activation of G-protein coupled receptors (GPCRs), which are crucial for a variety of physiological responses.

2. Therapeutic Applications

The potential therapeutic applications of this peptide include:

  • Drug Development : Peptides are being investigated as candidates for drug design due to their specificity and lower toxicity compared to traditional small molecule drugs.
  • Cancer Research : Some studies suggest that certain peptides can inhibit tumor growth by interfering with cancer cell signaling pathways .

Study on Peptide Utilization

A notable study investigated the utilization of L-alany-Tyrosine as a source of tyrosine during intravenous nutrition in rats. The findings demonstrated that tyrosine from this peptide was effectively incorporated into tissue proteins, indicating its potential for nutritional applications in clinical settings .

Peptide YY (PYY) Comparison

Comparative studies with related peptides like Peptide YY (PYY) have shown similar mechanisms involving appetite regulation and gastrointestinal functions. PYY acts as a satiety signal, influencing food intake and energy balance, which may provide insights into the regulatory roles of this compound in metabolic processes .

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